3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYXDZZITDOSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Bromination
Electrochemical bromination provides a green alternative to traditional bromination methods by eliminating liquid bromine. This approach utilizes hydrobromic acid (HBr) as the bromine source and tetrahydrofuran (THF) as a solvent. Key steps include:
-
Reaction Setup :
-
Mechanism :
-
Advantages :
Palladium-catalyzed reactions enable the introduction of the dimethylamide group post-bromination. A representative protocol involves:
-
Suzuki Coupling :
-
Key Data :
-
Limitations :
Direct Bromination of Benzamide Precursors
Direct bromination of pre-formed benzamide derivatives is a single-step method.
-
Reaction Protocol :
-
Performance Metrics :
-
Industrial Adaptation :
Synthesis from Carboxylic Acid Derivatives
This method converts carboxylic acid intermediates into the target amide via activation.
-
Stepwise Process :
-
Optimized Parameters :
-
Challenges :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Electrochemical Bromination | 97.12 | >95 | High | Low |
| Palladium-Catalyzed | 83 | >98 | Moderate | Moderate |
| Direct Bromination | 89 | >99 | High | High (acid waste) |
| Carboxylic Acid Route | 78 | >95 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Electrophilic Substitution: Conducted in the presence of strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Reduction: Performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The bromine atom and dimethylamino group can also contribute to the compound’s overall pharmacological profile by influencing its electronic and steric properties.
Comparison with Similar Compounds
3-Bromo-5-fluoro-N,2-dimethoxy-N-methylbenzamide ()
- Structure : Replaces the trifluoromethyl group with a fluoro substituent and adds methoxy groups.
- Properties : The fluoro group reduces steric bulk but increases polarity, while methoxy groups enhance solubility.
- Synthesis : Likely involves multi-step functionalization, contrasting with the microwave-assisted methods for brominated benzamides ().
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
- Structure : Features a bromine at the 4-position and a complex trifluoropropoxy side chain.
- Applications : Used as an intermediate in agrochemical synthesis, highlighting the role of halogenation in bioactive molecule design .
Functional Group Variations
Sulfonamide Analogs ()
- Example : 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide ().
- Structural Difference : Sulfonamide (-SO₂NH-) replaces the benzamide (-CONH-) group.
- Properties : Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, influencing solubility and protein-binding interactions.
- Applications : Used in pharmaceuticals and herbicides, as seen in sodium salts of related sulfonamides ().
Pyridine-Carboxamide Derivatives ()
- Example : N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide.
- Structural Difference : Pyridine ring replaces the benzene ring, altering electronic properties.
Agrochemical Metabolites and Degradation Products
2-(Trifluoromethyl)benzamide ()
- Structure : Lacks bromine and dimethylamide groups.
- Role : A metabolite of fluopyram, a fungicide.
- Regulatory Significance : Monitored in food safety assessments due to its persistence and toxicity .
Key Data Table
Property Analysis
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Reactivity : Bromine at the 3-position enables Suzuki-Miyaura cross-coupling for functional diversification, a strategy less feasible in 2-bromo isomers due to steric hindrance .
Biological Activity
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a trifluoromethyl group. These elements contribute to its biological activity, particularly in the realm of enzyme inhibition and interactions with biological macromolecules. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to form stable complexes with enzymes and receptors. The bromine atom may participate in halogen bonding, enhancing binding affinity and selectivity towards specific targets.
Target Enzymes
- HCV NS3 Protease : Similar compounds have been studied for their inhibitory effects on the hepatitis C virus (HCV) NS3 protease, crucial for viral replication. Inhibition of this enzyme could lead to reduced viral propagation.
- Histone Deacetylases (HDACs) : Research indicates that fluorinated compounds can enhance the potency of HDAC inhibitors, suggesting a potential role for this compound in cancer therapy .
In Vitro Studies
Several studies have evaluated the biological activity of compounds similar to this compound. For instance:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting various enzymes involved in metabolic pathways, which can be crucial for drug development.
- Cell Line Testing : In cell line studies, derivatives of this compound have shown promising results against cancer cell lines, indicating its potential as an anticancer agent .
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | HCV NS3 | < 0.5 | Strong inhibition |
| Study B | HDACs | 0.88 - 4.05 | Enhanced potency compared to non-fluorinated analogs |
| Study C | Cancer Cells | Low single-digit | Cytotoxicity observed |
Case Studies
- Inhibition of HCV NS3 Protease : A study focusing on the inhibition of the HCV NS3 protease demonstrated that compounds with similar structures exhibited significant antiviral activity, suggesting that this compound may have similar effects.
- Anticancer Activity : Research on fluorinated benzamides indicated that modifications like trifluoromethyl groups can enhance cytotoxicity against various cancer cell lines, making them valuable candidates for further development in oncology .
Q & A
What are the optimal synthetic routes for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, and how can retrosynthetic analysis improve efficiency?
Methodological Answer:
The synthesis can be optimized using AI-powered retrosynthetic tools that leverage databases like PISTACHIO, BKMS_METABOLIC, and REAXYS to predict feasible routes. One-step synthesis strategies are recommended to streamline the process, focusing on precursor scoring and plausibility thresholds (e.g., min. plausibility = 0.01). For example, coupling brominated intermediates with trifluoromethylated benzamide precursors under palladium catalysis could yield the target compound. Retrosynthetic analysis should prioritize functional group compatibility and minimize steric hindrance at the benzamide core .
How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm substituent positions and dimethylamide integration.
- Mass Spectrometry (HRMS) : Verify molecular weight (312.08 g/mol) and isotopic patterns for bromine/fluorine.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. Mercury CSD 2.0 can visualize intermolecular interactions and validate structural motifs .
What experimental strategies resolve contradictions in crystallographic data for halogenated benzamides?
Advanced Answer:
Contradictions often arise from disordered trifluoromethyl or bromine groups. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation to improve data quality.
- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals.
- Packing Similarity Analysis : Compare with Mercury CSD’s database to identify common packing motifs and validate lattice parameters .
How does the trifluoromethyl group influence the compound’s biochemical interactions, and how can this be evaluated?
Advanced Answer:
The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., bacterial PPTases or fungal leucyl-tRNA synthetase). Evaluate via:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
- Docking Studies (AutoDock/Vina) : Simulate interactions with enzyme active sites, focusing on fluorine-mediated hydrogen bonds and van der Waals contacts. Compare with analogs lacking the CF group to isolate its effects .
What methodologies assess the solubility and formulation stability of this compound under physiological conditions?
Basic Answer:
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.
- Co-crystallization : Explore co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
How can thermal stability and decomposition pathways be analyzed for halogenated benzamides?
Advanced Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under nitrogen to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Detect phase transitions and melting points (correlate with PubChem data).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation products (e.g., Br or CF fragments) .
What computational approaches predict the compound’s pharmacokinetic properties?
Advanced Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 inhibition.
- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (e.g., blood-brain barrier) using GROMACS.
- Metabolite Prediction : Employ GLORY or MetaSite to identify potential oxidative metabolites (e.g., demethylation or hydroxylation) .
How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phase to improve peak symmetry.
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ (signal-to-noise 3:1 and 10:1), and intra-day/inter-day precision (<2% RSD).
- Matrix Effects : Spike plasma or tissue homogenates to evaluate recovery rates and ion suppression in LC-MS/MS .
How do structural modifications at the benzamide core affect bioactivity, and how can SAR studies be designed?
Advanced Answer:
- Library Synthesis : Prepare analogs with varied substituents (e.g., replacing Br with Cl or CF with CH).
- Bioassay Profiling : Test against target enzymes (e.g., MIC determinations for antimicrobial activity).
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with potency .
What safety protocols are critical for handling brominated trifluoromethyl benzamides?
Basic Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
